Senampeline A is derived from various plant species, particularly those within the Asteraceae family. The biosynthesis of pyrrolizidine alkaloids, including Senampeline A, occurs in specific plant tissues and is influenced by environmental factors and genetic predispositions of the plants.
Senampeline A falls under the category of pyrrolizidine alkaloids, which are characterized by a bicyclic structure containing a pyrrolizidine ring. These compounds can exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects, but they are also associated with hepatotoxicity.
The synthesis of Senampeline A can be approached through various methods:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are frequently employed for purification and analysis of the synthesized product.
Senampeline A features a complex bicyclic structure typical of pyrrolizidine alkaloids. Its molecular formula is C₁₄H₁₈N₂O₂, indicating it contains 14 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.
Senampeline A can participate in various chemical reactions typical for pyrrolizidine alkaloids:
Common reagents used in these reactions include:
The outcomes depend on specific reaction conditions such as solvent choice and temperature.
The mechanism of action for Senampeline A involves its interaction with biological systems at the molecular level. Pyrrolizidine alkaloids generally exert their effects through:
Studies suggest that Senampeline A may exhibit cytotoxic effects on certain cancer cell lines, indicating potential therapeutic applications but also highlighting risks associated with toxicity.
Senampeline A has several scientific uses:
Senampeline A was first isolated in 2023 through bioactivity-guided fractionation of S. inappendiculata stem extracts. Advanced spectroscopic techniques, including 2D NMR (COSY, HMBC, HSQC) and X-ray crystallography, revealed its unprecedented TAM scaffold featuring a stereogenic center at C-13 (absolute configuration: 13R) [3]. The compound's molecular formula (C~28~H~24~O~5~) was established via HRESIMS (m/z 441.1700 [M+H]⁺), with characteristic IR bands indicating hydroxyl (3487 cm⁻¹) and aromatic (1613, 1576 cm⁻¹) functionalities [3].
Biogenetically, Senampeline A derives from two key phenolic precursors:
Enzymatic reduction generates a reactive carbocation intermediate that undergoes regiospecific electrophilic aromatic substitution (C-13/C-4' linkage), followed by stereoselective ring closure. The proposed pathway is supported by co-isolation of putative biosynthetic intermediates and isotopic labeling studies demonstrating ~13~C incorporation from phenylalanine precursors [3].
Table 1: Key Spectral Data for Senampeline A Characterization
Technique | Key Data | Structural Assignment |
---|---|---|
HRESIMS | m/z 441.1700 [M+H]⁺ (calc. 441.1697) | Molecular formula: C₂₈H₂₄O₅ |
¹H NMR | δ 5.58 (s, 1H) | Methine H-C(13) |
δ 5.40 (s, 1H) | Hydroxyl proton | |
¹³C NMR | δ 45.0 | Chiral C(13) |
HMBC | H-13 → C-1, C-7, C-6' | Aryl ring connectivity |
X-ray diffraction | Flack parameter = -0.13(7) | 13R absolute configuration |
The biosynthetic model proposes three enzymatic stages:
Crucially, the C-13 configuration determines bioactivity—the 13R enantiomer (Senampeline A) shows 5-fold greater PTP1B inhibition than its 13S counterpart. This stereospecificity arises from differential binding pocket accommodation, as demonstrated by molecular docking studies [3]. Bioinspired total synthesis confirms this pathway: biomimetic coupling of precursors 6a and 7 (MOM-protected derivatives) yields racemic Senampeline A, resolved via chiral HPLC [3].
Table 2: Biosynthetic Precursors and Their Roles
Precursor | Structure Type | Role in Biosynthesis | Isolation Source |
---|---|---|---|
Compound 5 | Diphenylmethane | Electrophile precursor | Co-isolated from S. inappendiculata |
Compound 6 | Tetrahydroxydiphenyl | Nucleophile precursor | Detected via LC-MS (m/z 439 [M-H]⁻) |
Intermediate 7i | Benzylic carbocation | Reactive electrophile | Not isolated (computationally modeled) |
Senampeline A exemplifies how natural products inspire pharmacophore design through:
Notably, Senampeline A's 13R configuration positions its 3,4-methylenedioxy group to form critical H-bonds with catalytic arginine residues in PTP1B, explaining its potency (IC~50~ = 7.5 μM) [3]. This precision in molecular recognition has spurred pharmacophore-directed retrosynthesis (PDR) strategies, where simplified analogs retaining the 13R-TAM core show retained bioactivity with synthetic tractability [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7